N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE
Description
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE is a complex organic compound featuring multiple functional groups, including nitroaniline and oxadiazole moieties
Properties
Molecular Formula |
C16H17N7O8 |
|---|---|
Molecular Weight |
435.35g/mol |
IUPAC Name |
N-[2-methyl-1,3-bis[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propan-2-yl]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H17N7O8/c1-9-14(20-30-18-9)28-7-16(3,8-29-15-10(2)19-31-21-15)17-12-5-4-11(22(24)25)6-13(12)23(26)27/h4-6,17H,7-8H2,1-3H3 |
InChI Key |
RWHOSZHJYNWBOD-UHFFFAOYSA-N |
SMILES |
CC1=NON=C1OCC(C)(COC2=NON=C2C)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NON=C1OCC(C)(COC2=NON=C2C)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE involves multiple steps. One common synthetic route starts with the preparation of the 2,4-bisnitroaniline intermediate, which is then reacted with 2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl bromide under basic conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with specific properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as high-energy materials and polymers with unique properties.
Mechanism of Action
The mechanism by which N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to N-(2,4-DINITROPHENYL)-N-(1-METHYL-2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]-1-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]METHYL}ETHYL)AMINE include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its use in insensitive energetic materials.
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Synthesized through reactions involving nitro and amino derivatives.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
